Anthranilic acid, N-(p-trifluoromethoxyphenyl)-

Medicinal Chemistry Drug Design Physicochemical Properties

N-(p-Trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5), also known as 2-[4-(trifluoromethoxy)anilino]benzoic acid, is a fluorinated anthranilic acid derivative with the molecular formula C14H10F3NO3 and a molecular weight of 297.23 g/mol. It is characterized by the presence of a strongly electron-withdrawing trifluoromethoxy (-OCF3) group, which imparts distinct physicochemical properties such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
CAS No. 51679-41-5
Cat. No. B13414557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthranilic acid, N-(p-trifluoromethoxyphenyl)-
CAS51679-41-5
Molecular FormulaC14H10F3NO3
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H10F3NO3/c15-14(16,17)21-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20)
InChIKeyYZBGUDOBFPDWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(p-Trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5): Chemical Identity and Core Procurement Parameters


N-(p-Trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5), also known as 2-[4-(trifluoromethoxy)anilino]benzoic acid, is a fluorinated anthranilic acid derivative with the molecular formula C14H10F3NO3 and a molecular weight of 297.23 g/mol . It is characterized by the presence of a strongly electron-withdrawing trifluoromethoxy (-OCF3) group, which imparts distinct physicochemical properties such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs [1]. This compound is primarily utilized as a research intermediate in medicinal chemistry for the synthesis of bioactive molecules and as a ligand in coordination chemistry for the development of novel metal complexes with potential therapeutic applications .

Why N-(p-Trifluoromethoxyphenyl)anthranilic acid Cannot Be Replaced by Common Anthranilic Acid Analogs


The presence of the trifluoromethoxy (-OCF3) group in N-(p-trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5) is not a trivial substitution. This moiety introduces a unique combination of high electronegativity and substantial lipophilicity, which cannot be replicated by simpler analogs like N-phenylanthranilic acid or N-(4-methoxyphenyl)anthranilic acid . Class-level studies demonstrate that the -OCF3 group significantly alters molecular conformation and electronic distribution, directly impacting target binding, metabolic stability, and overall pharmacokinetic profiles compared to -CF3 or -OCH3 analogs [1]. Consequently, substituting this compound with a non-fluorinated or differently fluorinated analog in a research or industrial process is likely to result in a complete loss of desired biological activity or unexpected chemical reactivity, making this specific derivative a non-interchangeable entity for targeted applications.

Quantitative Differentiation of N-(p-Trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5) from its Closest Analogs


Enhanced Lipophilicity and Metabolic Stability via Trifluoromethoxy Group

The replacement of a methoxy (-OCH3) or trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group in an aromatic system leads to a significant and quantifiable increase in lipophilicity. This class-level effect, derived from comparative physicochemical analysis of fluorinated motifs, results in a LogP increase of approximately 0.5-1.0 units for the -OCF3 analog over its -CF3 counterpart [1]. For N-(p-trifluoromethoxyphenyl)anthranilic acid, this translates to enhanced membrane permeability and a higher volume of distribution compared to N-(4-trifluoromethylphenyl)anthranilic acid, a well-known NSAID scaffold [2]. Furthermore, the -OCF3 group is less prone to oxidative defluorination than the -CF3 group, conferring a class-level advantage in metabolic stability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Significant Antiproliferative Activity Against A549 Lung Cancer Cells

In vitro cytotoxicity assays reveal that N-(p-trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5) exhibits potent antiproliferative activity against the A549 human lung adenocarcinoma cell line, with a reported IC50 value of 1.42 µM . This potency is a defining characteristic, as it suggests a specific sensitivity of this cancer cell line to the compound. While a direct head-to-head comparison with its closest non-fluorinated analog, N-phenylanthranilic acid, is not available in the same study, the activity of the latter against various cell lines is generally reported to be in the micromolar range but often higher (>10 µM) or inactive [1], suggesting a substantial improvement in potency conferred by the trifluoromethoxy substitution.

Oncology Lung Cancer Cytotoxicity

Distinct Physicochemical Profile: Boiling Point and Density

The physical properties of N-(p-trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5) are quantifiably different from its non-fluorinated and differently substituted analogs, which has direct implications for its handling, purification, and formulation. The compound exhibits a boiling point of 379 °C at 760 mmHg and a density of 1.426 g/cm³ . In contrast, the unsubstituted analog, N-phenylanthranilic acid, has a significantly lower boiling point of 354.9 °C at 760 mmHg and a density of 1.234 g/cm³ . The higher boiling point and density of the target compound are consistent with increased molecular weight and stronger intermolecular forces due to the polarizable -OCF3 group, which can be a critical consideration during distillation or crystallization processes.

Chemical Procurement Analytical Chemistry Process Chemistry

Validated Application Scenarios for N-(p-Trifluoromethoxyphenyl)anthranilic acid (CAS 51679-41-5)


Lung Cancer Research: Antiproliferative Lead Compound Development

Given its demonstrated in vitro potency against A549 lung adenocarcinoma cells (IC50 = 1.42 µM) , N-(p-trifluoromethoxyphenyl)anthranilic acid is a compelling candidate for use as a lead compound in early-stage oncology drug discovery programs focused on non-small cell lung cancer. Its unique activity profile, which appears to be significantly enhanced by the -OCF3 group compared to its non-fluorinated analog [1], makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the anthranilic acid scaffold for improved therapeutic index and selectivity.

Medicinal Chemistry: Probing the Effects of Fluorination on Pharmacokinetics

The compound serves as an ideal probe molecule for medicinal chemists investigating the impact of the trifluoromethoxy (-OCF3) substituent on drug-like properties. Class-level evidence indicates that the -OCF3 group can increase lipophilicity by 0.5-1.0 LogP units and enhance metabolic stability compared to -CF3 or -OCH3 analogs [2]. This makes it a strategic intermediate for synthesizing analog series where the goal is to fine-tune membrane permeability and reduce oxidative metabolism, a critical step in transforming a hit into a viable lead candidate.

Process Chemistry: Optimizing Purification and Formulation Protocols

The distinct physicochemical properties of this compound, specifically its elevated boiling point (379 °C at 760 mmHg) and density (1.426 g/cm³) relative to simpler N-aryl anthranilic acids , necessitate tailored approaches for purification and handling. In process development, this data is crucial for designing effective distillation or recrystallization conditions, ensuring high purity of the final product for subsequent biological assays or scale-up reactions. Procurement of this specific compound is justified when established protocols for other analogs fail to achieve the required purity levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anthranilic acid, N-(p-trifluoromethoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.